

# A68930: An In-depth Technical Guide to its In Vivo Effects in Rats

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## Compound of Interest

Compound Name: A68930

Cat. No.: B1666407

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## Abstract

**A68930**, a potent and selective dopamine D1 receptor full agonist, has demonstrated a range of significant in vivo effects in rat models. This technical guide provides a comprehensive overview of its pharmacological actions, encompassing behavioral, neuroprotective, and systemic effects. The document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals engaged in the study of dopaminergic systems and related therapeutic areas. All quantitative data are summarized in structured tables for comparative analysis, and key experimental methodologies are detailed. Furthermore, signaling pathways and experimental workflows are visually represented using diagrams generated with Graphviz (DOT language). While extensive behavioral and mechanistic data are available, this guide also highlights the current limitations in publicly accessible quantitative data regarding cardiovascular, neurochemical, and toxicological profiles of **A68930** in rats.

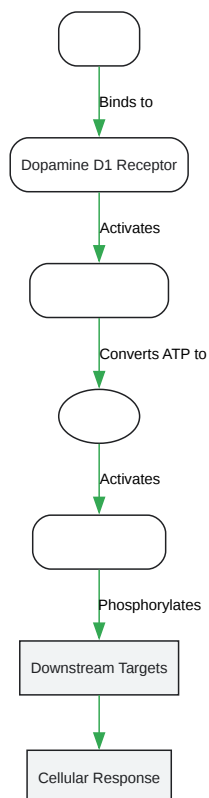
## Introduction

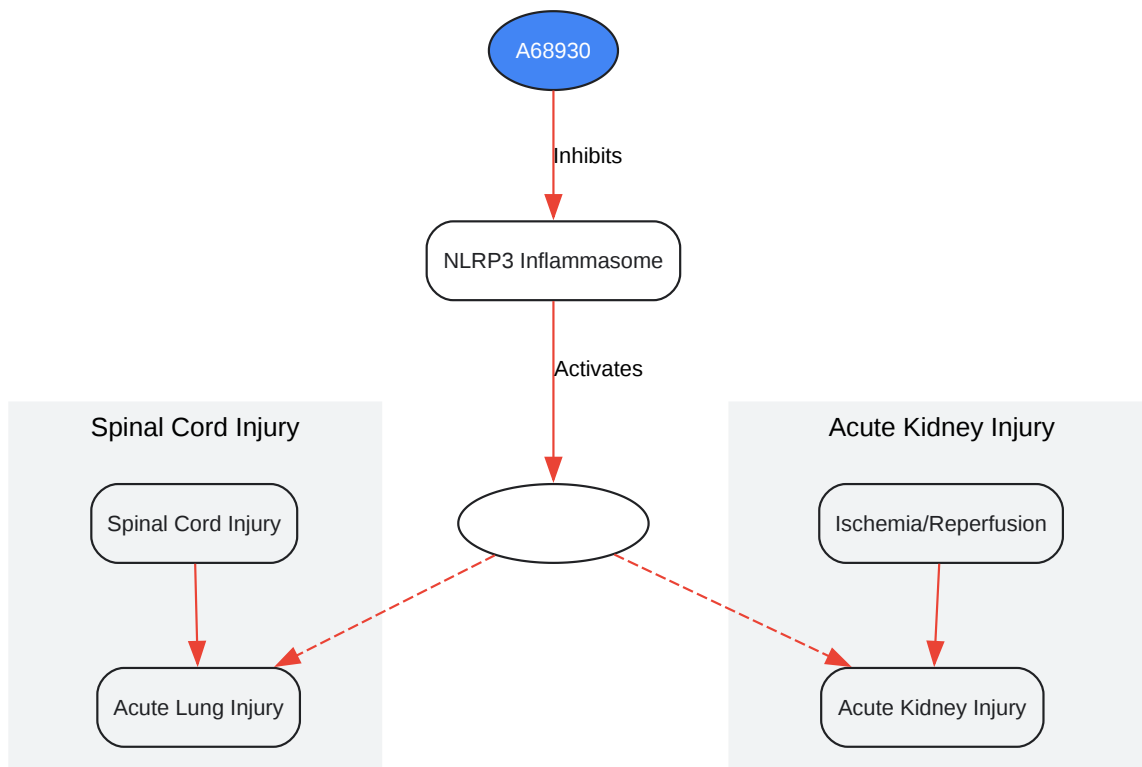
**A68930**, with the chemical name (1R, 3S)-1-aminomethyl-5,6-dihydroxy-3-phenylisochroman HCl, is a well-characterized pharmacological tool used to investigate the roles of the dopamine D1 receptor.<sup>[1][2]</sup> Its high affinity and selectivity for the D1 receptor make it a valuable compound for elucidating the physiological and pathophysiological functions of this receptor subtype in various systems. This guide synthesizes the current body of knowledge on the in

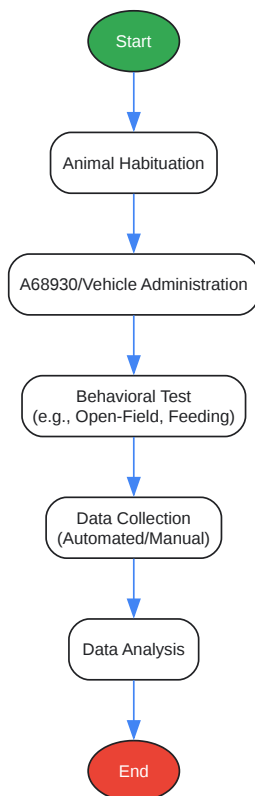
vivo effects of **A68930** in rats, with a focus on providing actionable data and detailed methodologies for the scientific community.

## Mechanism of Action

**A68930** acts as a potent and full agonist at the dopamine D1 receptor.[3] In the rat caudate-putamen, it exhibits a high affinity with an EC50 of 2.1 nM.[3] In contrast, its agonist activity at the D2 receptor is significantly weaker, with an EC50 of 3,920 nM, demonstrating its selectivity. [3] The primary signaling pathway initiated by **A68930** upon binding to the D1 receptor involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This second messenger, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately modulating neuronal excitability and gene expression.







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